molecular formula C21H34N2O2S B4756070 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol

2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol

Cat. No. B4756070
M. Wt: 378.6 g/mol
InChI Key: HRRJEDMATDGNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol, also known as BHT-PIP, is a synthetic compound that has gained significant attention in scientific research. BHT-PIP is a phenolic antioxidant that has been synthesized for its potential to prevent oxidative stress and cellular damage caused by free radicals.

Mechanism of Action

2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol acts as an antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them. 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol also chelates metal ions, which can catalyze the formation of free radicals. 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol has been shown to inhibit lipid peroxidation and protect against DNA damage. 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol also modulates cellular signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol can protect against oxidative stress-induced cell death, reduce inflammation, and modulate the immune system. In vivo studies have shown that 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol can protect against neurodegeneration, reduce the risk of cancer, and improve cardiovascular health.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its high antioxidant activity. 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol is also stable and has a long shelf life. However, 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol can be expensive to synthesize and may not be readily available. Additionally, 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol may have off-target effects that need to be considered when interpreting experimental results.

Future Directions

Future research on 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol could focus on its potential as a therapeutic agent for oxidative stress-related diseases. 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol could also be investigated for its potential to modulate cellular signaling pathways and its effects on gene expression. The development of new synthesis methods for 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol could also make it more widely available for research purposes.
Conclusion:
In conclusion, 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol is a synthetic compound that has gained significant attention in scientific research for its potential as an antioxidant and its ability to prevent oxidative stress-related diseases. 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been well characterized. While there are advantages and limitations to using 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments, future research could focus on its potential as a therapeutic agent and the development of new synthesis methods.

Scientific Research Applications

2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol has been extensively studied for its antioxidant properties and its potential to prevent oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In vitro and in vivo studies have shown that 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol can scavenge free radicals and protect against oxidative stress-induced damage. 2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol has also been investigated for its anti-inflammatory properties and its ability to modulate the immune system.

properties

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2S/c1-20(2,3)16-13-15(14-17(18(16)25)21(4,5)6)19(26)23-9-7-22(8-10-23)11-12-24/h13-14,24-25H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRJEDMATDGNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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